molecular formula C12H15NO3 B12770194 Metaxalone, (S)- CAS No. 1072122-15-6

Metaxalone, (S)-

Cat. No.: B12770194
CAS No.: 1072122-15-6
M. Wt: 221.25 g/mol
InChI Key: IMWZZHHPURKASS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaxalone, (S)-, is a skeletal muscle relaxant primarily used to alleviate discomfort associated with acute, painful musculoskeletal conditions. It is marketed under the brand name Skelaxin. The compound is known for its relatively low incidence of side effects compared to other muscle relaxants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metaxalone is synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylbenzyl alcohol. This intermediate is then reacted with chloroacetic acid to produce 3,5-dimethylbenzyl chloroacetate. The final step involves the cyclization of this ester with urea to yield metaxalone .

Industrial Production Methods: Industrial production of metaxalone follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Mechanism of Action

The exact mechanism of action of metaxalone is not fully understood. it is believed to exert its effects through general central nervous system depression. This may involve the inhibition of neuronal activity in the brain and spinal cord, leading to muscle relaxation . Metaxalone is metabolized primarily by the cytochrome P450 enzymes CYP1A2 and CYP2C19 .

Comparison with Similar Compounds

Properties

CAS No.

1072122-15-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(5S)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

IMWZZHHPURKASS-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@@H]2CNC(=O)O2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.